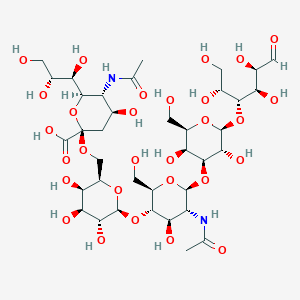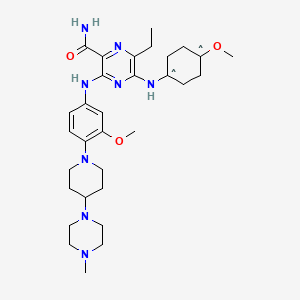
carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) is a complex compound that features a palladium ion coordinated with a carbanide ligand and a chlorocyclooctadiene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) typically involves the reaction of palladium salts with the appropriate ligands under controlled conditions. One common method involves the use of palladium(II) chloride and the ligands in a suitable solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the ligands to the palladium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can alter the reactivity of the compound.
Reduction: The compound can be reduced to form palladium(0) species, which are often used in catalytic applications.
Substitution: Ligands coordinated to the palladium center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or hydrazine, and various ligands that can replace the existing ones. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions can produce palladium(0) species. Substitution reactions can result in new palladium complexes with different ligands.
Applications De Recherche Scientifique
Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies:
Mécanisme D'action
The mechanism of action of carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) involves the coordination of the palladium center with various ligands, which can influence its reactivity and interactions with other molecules. The palladium center can facilitate various chemical transformations by acting as a Lewis acid, stabilizing reaction intermediates, and providing a platform for electron transfer processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) include other palladium complexes with different ligands, such as:
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium(II) bis(benzonitrile) dichloride
Uniqueness
What sets carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) apart from these similar compounds is its specific ligand combination, which can impart unique reactivity and selectivity in various chemical reactions. The presence of the carbanide and chlorocyclooctadiene ligands can influence the electronic properties of the palladium center, making it suitable for specific catalytic applications that other palladium complexes may not be able to achieve.
Propriétés
Formule moléculaire |
C9H14ClPd+ |
|---|---|
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) |
InChI |
InChI=1S/C8H11Cl.CH3.Pd/c9-8-6-4-2-1-3-5-7-8;;/h1-2,7H,3-6H2;1H3;/q;-1;+2/b2-1-,8-7+;; |
Clé InChI |
KCPSSRNPZIQNDQ-LXWICEPUSA-N |
SMILES isomérique |
[CH3-].C/1C/C=C(\CC/C=C1)/Cl.[Pd+2] |
SMILES canonique |
[CH3-].C1CC=C(CCC=C1)Cl.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)

![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)
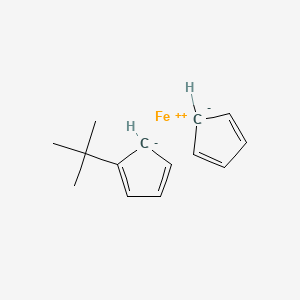
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
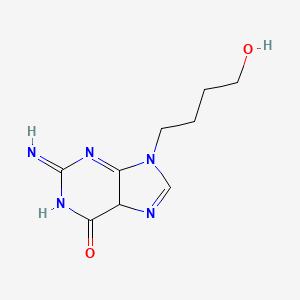
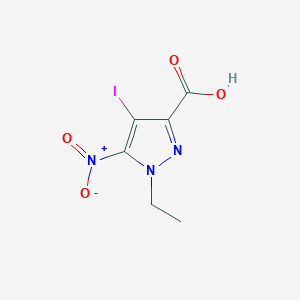
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
